4-tert-butyl-N-(3-methoxypropyl)cyclohexan-1-amine
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Overview
Description
4-tert-butyl-N-(3-methoxypropyl)cyclohexan-1-amine is an organic compound with the molecular formula C14H29NO and a molecular weight of 227.39 g/mol . This compound is characterized by a cyclohexane ring substituted with a tert-butyl group and an amine group attached to a 3-methoxypropyl chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-tert-butyl-N-(3-methoxypropyl)cyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, tert-butylamine, and 3-methoxypropylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often using a catalyst to facilitate the reaction.
Industrial Production: In industrial settings, the compound is produced in large quantities using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
4-tert-butyl-N-(3-methoxypropyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
4-tert-butyl-N-(3-methoxypropyl)cyclohexan-1-amine is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(3-methoxypropyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-tert-butyl-N-(3-methoxypropyl)cyclohexan-1-amine can be compared with similar compounds such as:
4-tert-butylcyclohexan-1-amine: Lacks the 3-methoxypropyl group, resulting in different chemical and biological properties.
N-(3-methoxypropyl)cyclohexan-1-amine: Lacks the tert-butyl group, affecting its reactivity and applications.
4-tert-butyl-N-(3-hydroxypropyl)cyclohexan-1-amine:
Properties
IUPAC Name |
4-tert-butyl-N-(3-methoxypropyl)cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO/c1-14(2,3)12-6-8-13(9-7-12)15-10-5-11-16-4/h12-13,15H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMGPWOOWGYLKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NCCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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